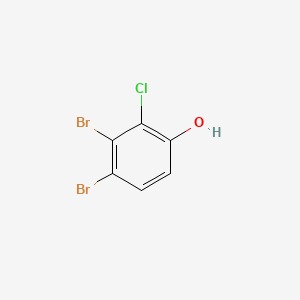
Phenol, dibromochloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, dibromochloro- is a halogenated phenol derivative characterized by the presence of two bromine atoms and one chlorine atom attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenol, dibromochloro- typically involves the halogenation of phenol. The process can be carried out through electrophilic aromatic substitution, where phenol reacts with bromine and chlorine under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with bromine and chlorine atoms.
Industrial Production Methods: In industrial settings, the production of phenol, dibromochloro- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, dibromochloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert phenol, dibromochloro- to less halogenated derivatives.
Substitution: The halogen atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenol, dibromochloro- can yield dibromochloroquinone, while reduction may produce less halogenated phenols.
Applications De Recherche Scientifique
Phenol, dibromochloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth.
Medicine: Research explores its potential as an antiseptic and disinfectant due to its phenolic structure.
Industry: Phenol, dibromochloro- is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which phenol, dibromochloro- exerts its effects involves its interaction with cellular components. The compound’s halogen atoms enhance its reactivity, allowing it to disrupt microbial cell membranes and proteins. This leads to the denaturation of proteins and inhibition of essential cellular processes, resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Phenol, dibromochloro- can be compared with other halogenated phenols, such as:
- Phenol, dichlorobromo-
- Phenol, tribromo-
- Phenol, trichloro-
Uniqueness: The unique combination of two bromine atoms and one chlorine atom in phenol, dibromochloro- imparts distinct chemical properties, such as increased reactivity and antimicrobial efficacy, compared to other halogenated phenols. This makes it a valuable compound in various applications where specific reactivity and biological activity are desired.
Propriétés
Numéro CAS |
65216-84-4 |
|---|---|
Formule moléculaire |
C6H3Br2ClO |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
3,4-dibromo-2-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clé InChI |
OXLLVODVQRTGDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
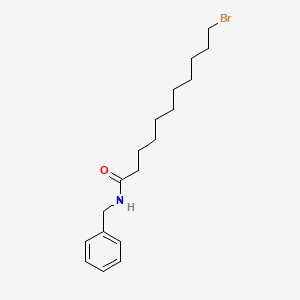

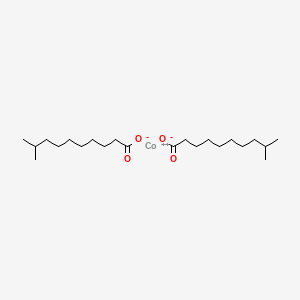

![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
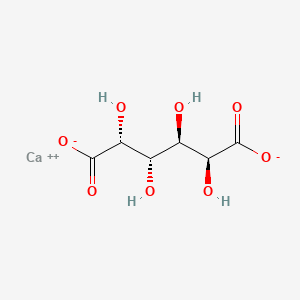
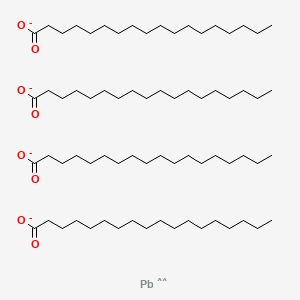


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
